molecular formula C12H11FN2O4 B2683282 [4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 956327-03-0

[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

Cat. No. B2683282
M. Wt: 266.228
InChI Key: BYNVPEAJZWNGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be a derivative of 4-Fluorophenylacetic acid . 4-Fluorophenylacetic acid is a white shiny crystalline powder or flakes . It is used as an intermediate in the production of fluorinated anesthetics .


Molecular Structure Analysis

The molecular structure of 4-Fluorophenylacetic acid is represented by the formula C8H7FO2 . The InChI key for this compound is MGKPFALCNDRSQD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Fluorophenylacetic acid is a white shiny crystalline powder or flakes . It is insoluble in water .

Scientific Research Applications

Metabolism and Excretion

A study on the metabolism and excretion of a compound structurally related to "[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid," MK-0524 (a prostaglandin D2 receptor antagonist), in humans revealed that it was absorbed rapidly, with the major route of excretion being via feces (68%), and urinary excretion accounting for 22% of the administered dose. The majority of the dose was excreted within 96 hours, and the parent compound was the primary radioactive component circulating in plasma, comprising 42 to 72% of the total radioactivity in plasma for up to 12 hours (Karanam et al., 2007).

Diagnostic Use

The diagnostic application of radiotracers for assessing safety and dosimetry in human participants has been explored. For instance, a study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor, which is of clinical interest due to its role in multiple sclerosis and other conditions. The study supports the safety of the radiotracer for evaluating inflammation in human clinical populations (Brier et al., 2022).

Therapeutic Monitoring

Research on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment, provides insights into therapeutic monitoring. The study showed that elimination occurred principally via feces, with urinary excretion accounting for only a small portion of total radioactivity. The study detailed the primary route of metabolism and suggested the presence of more slowly cleared metabolites (Renzulli et al., 2011).

Safety And Hazards

4-Fluorophenylacetic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O4/c1-12(7-2-4-8(13)5-3-7)10(18)15(6-9(16)17)11(19)14-12/h2-5H,6H2,1H3,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNVPEAJZWNGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

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